3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide
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Overview
Description
“3,5-dimethoxy-N-(4-methoxybenzyl)benzamide” is a chemical compound with the molecular formula C17H19NO4 . It is a type of benzamide, which is a significant class of amide compounds found in various natural products in organic chemistry .
Synthesis Analysis
The synthesis of benzamide compounds, including those similar to “3,5-dimethoxy-N-(4-methoxybenzyl)benzamide”, typically involves reactions of benzoic acid or acetoxybenzoic acid and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamides, including “3,5-dimethoxy-N-(4-methoxybenzyl)benzamide”, can undergo various chemical reactions. For instance, they can participate in antioxidant activities, free radical scavenging, and metal chelating activity .Scientific Research Applications
Synthesis and Chemical Properties
- A study described the synthesis of various benzamide derivatives, highlighting methodologies that could be relevant for synthesizing compounds related to 3,5-dimethoxy-N-(4-methoxybenzyl)benzamide. These approaches are essential in the development of new chemical entities for further pharmacological evaluation (Owton et al., 1995).
Pharmacological Potential
- Research on benzamide derivatives showcased their potential as antipsychotic agents, underlining the importance of structural modifications on their pharmacological properties. This suggests that compounds structurally related to 3,5-dimethoxy-N-(4-methoxybenzyl)benzamide could have significant therapeutic applications (Högberg et al., 1990).
Material Science
- A study on the recovery of nano-structured ceria from Ce(III)-benzoxazine dimer complexes via thermal decomposition presents a novel application of benzamide derivatives in material science. This demonstrates the compound's utility beyond pharmacology, potentially relevant for catalysts or in nanotechnology (Veranitisagul et al., 2011).
Antimicrobial Activity
- Benzamide derivatives have been evaluated for their antimicrobial properties, providing a foundation for developing new antibiotics or antifungal agents. The structural activity relationship (SAR) studies offer insights into designing more effective compounds (Montes et al., 2016).
Analytical Techniques
- Analytical characterization of substituted N-benzyl derivatives showcases the development of analytical methodologies for novel psychoactive substances. This underscores the importance of structural analysis in the safety evaluation of new drugs (Westphal et al., 2016).
Neuroprotective Effects
- Research into oxyresveratrol derivatives, including benzamide analogs, indicates potential neuroprotective properties. This suggests that compounds related to 3,5-dimethoxy-N-(4-methoxybenzyl)benzamide could be beneficial in treating neurological disorders (Hur et al., 2013).
Safety and Hazards
Future Directions
Benzamides, including “3,5-dimethoxy-N-(4-methoxybenzyl)benzamide”, have potential applications in various fields, including the medical, industrial, biological, and potential drug industries . They have been used in drug discovery , suggesting potential future directions in pharmaceutical research and development.
Properties
IUPAC Name |
3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-14-6-4-12(5-7-14)11-18-17(19)13-8-15(21-2)10-16(9-13)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECBXVHGNXTYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349967 |
Source
|
Record name | 3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-51-3 |
Source
|
Record name | 3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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